molecular formula C15H25NO3 B1667057 alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol CAS No. 754926-25-5

alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol

Cat. No.: B1667057
CAS No.: 754926-25-5
M. Wt: 267.36 g/mol
InChI Key: TXFGJJYAMPXTIJ-UHFFFAOYSA-N
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Description

Chemical Name: alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol Synonyms:

  • Levalbuterol Related Compound E
  • Albuterol monoethyl ether
  • 4-[2-(tert-Butylamino)-1-hydroxyethyl]-2-(ethoxymethyl)phenol Empirical Formula: C₁₅H₂₅NO₃ Molecular Weight: 267.36 g/mol CAS Registry Number: 754926-25-5 (primary), 182676-90-0 (impurity reference)

Structural Features:
This compound is a β₂-adrenergic receptor agonist derivative, structurally related to levalbuterol (active enantiomer of albuterol). Key structural components include:

  • A benzenemethanol backbone with a hydroxyl (-OH) group at the 4-position.
  • An ethoxymethyl (-CH₂OCH₂CH₃) substituent at the 3-position.
  • A tertiary butylamino group ((1,1-dimethylethyl)amino) attached via a methylene bridge at the α-position of the benzenemethanol.

Applications:
Primarily used as a pharmaceutical reference standard (certified material) for quality control in drug manufacturing, specifically to identify and quantify impurities in levalbuterol formulations .

Properties

IUPAC Name

4-[2-(tert-butylamino)-1-hydroxyethyl]-2-(ethoxymethyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3/c1-5-19-10-12-8-11(6-7-13(12)17)14(18)9-16-15(2,3)4/h6-8,14,16-18H,5,9-10H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXFGJJYAMPXTIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1=C(C=CC(=C1)C(CNC(C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

754926-25-5
Record name BIIK-0277
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0754926255
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name BIIK-0277
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/71AVI2IB2S
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Mechanism of Action

Target of Action

BIIK-0277 is primarily a β2-adrenoceptor agonist . The β2-adrenoceptors are a class of adrenergic receptors, which are primarily found in the lungs, vascular smooth muscle, and skeletal muscle. They play a crucial role in mediating bronchodilation and vasodilation.

Mode of Action

As a β2-adrenoceptor agonist, BIIK-0277 binds to the β2-adrenoceptors, mimicking the action of adrenaline and noradrenaline, the body’s natural catecholamines. This binding triggers a cascade of biochemical reactions that lead to the relaxation of smooth muscle in the airways and blood vessels, resulting in bronchodilation and vasodilation.

Biochemical Pathways

The activation of β2-adrenoceptors by BIIK-0277 stimulates the production of cyclic adenosine monophosphate (cAMP) via the activation of adenylate cyclase. The increased cAMP levels then lead to the activation of protein kinase A (PKA), which phosphorylates and inhibits myosin light-chain kinase, leading to smooth muscle relaxation.

Result of Action

The primary result of BIIK-0277’s action is the relaxation of smooth muscle in the airways and blood vessels, leading to bronchodilation and vasodilation. This can help to alleviate symptoms in conditions such as asthma and chronic obstructive pulmonary disease (COPD), where airway constriction is a major problem.

Biological Activity

Alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol, also known as Levalbuterol Related Compound E, is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

  • Chemical Formula : C₁₄H₁₉NO₃
  • Molecular Weight : 251.31 g/mol

The compound features a hydroxyl group, an ethoxy group, and a dimethylamino side chain, which contribute to its biological properties.

Research indicates that this compound exhibits several biological activities:

  • Bronchodilation : Similar to other beta-agonists, it is believed to relax bronchial smooth muscle and improve airflow in conditions such as asthma and COPD.
  • Anti-inflammatory Effects : The presence of the hydroxy group may contribute to its anti-inflammatory properties, potentially reducing airway inflammation.
  • Neuroprotective Activity : Some studies suggest that derivatives of hydroxybenzyl alcohol have neuroprotective effects against ischemic damage in neuronal cells .

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
BronchodilationBeta-adrenergic receptor agonism
Anti-inflammatoryInhibition of pro-inflammatory cytokines
NeuroprotectionProtection against oxidative stress in neuronal cells

Case Studies

  • Bronchodilator Efficacy : In clinical trials comparing Levalbuterol with other bronchodilators, it was found to provide similar efficacy with fewer side effects in pediatric patients with asthma. This suggests a favorable safety profile for the compound in therapeutic use .
  • Neuroprotective Effects : A study conducted on rats demonstrated that compounds similar to this compound could significantly reduce neuronal cell death following induced ischemia. The mechanism was attributed to the compound's ability to inhibit apoptosis pathways .
  • Anti-inflammatory Studies : Research has shown that the compound can downregulate inflammatory markers in vitro when tested on human bronchial epithelial cells exposed to allergens. This suggests potential utility in managing chronic inflammatory respiratory conditions .

Scientific Research Applications

Bronchodilator Effects

One of the primary applications of alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol is in respiratory medicine. As a structural analog of levalbuterol, it exhibits bronchodilator properties that can be beneficial in treating conditions such as asthma and chronic obstructive pulmonary disease (COPD).

  • Mechanism of Action : The compound acts as a selective beta-2 adrenergic agonist, promoting relaxation of bronchial smooth muscle and facilitating airflow in patients with obstructive airway diseases .

Antioxidant Properties

Research indicates that this compound possesses significant antioxidant properties. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders.

  • Case Study : A study demonstrated that derivatives of this compound could effectively scavenge free radicals and reduce lipid peroxidation in cellular models . This suggests potential applications in developing nutraceuticals aimed at enhancing cellular health.

Potential Anti-inflammatory Effects

The anti-inflammatory effects of this compound have been explored in preclinical studies.

  • Findings : In vitro studies have shown that the compound can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This positions it as a candidate for further research into therapies for inflammatory diseases.

Toxicology and Safety Assessments

Due to its chemical nature, this compound is subject to toxicological evaluations to assess its safety for human use and environmental impact.

  • Toxicity Studies : Data from various sources indicate that while the compound has therapeutic potential, it also poses risks if mismanaged. It has been classified as harmful if ingested or if it comes into contact with skin .

Environmental Monitoring

The compound's presence in environmental samples can be monitored due to its potential use as a marker for pollution from pharmaceutical sources.

  • Research Application : Environmental chemists are investigating the degradation pathways of such compounds in wastewater treatment processes to understand their persistence and ecological effects better .

Pharmaceutical Development

Given its pharmacological properties, there is ongoing interest in developing formulations that utilize this compound for therapeutic purposes.

  • Formulation Studies : Research is focused on optimizing delivery methods to enhance bioavailability and minimize side effects associated with existing bronchodilators .

Chemical Synthesis

The compound serves as an intermediate in the synthesis of other pharmaceutical agents. Its unique chemical structure allows for modifications that can lead to new derivatives with enhanced properties.

  • Synthetic Pathways : Chemists are exploring various synthetic routes to produce this compound efficiently while maintaining high purity levels required for pharmaceutical applications .

Comparison with Similar Compounds

Polarity and Solubility :

  • Levalbuterol Related Compound E : Moderate polarity due to ethoxymethyl (-CH₂OCH₂CH₃) and hydroxyl groups. Predicted logP: ~1.5 (estimated via structural analogs) .
  • Levalbuterol Related Compound F : Higher logP (~2.8) due to benzyloxymethyl group, reducing aqueous solubility .
  • N-Benzyl Albuterol : LogP ~3.2; benzyl substitution enhances lipophilicity, impacting membrane permeability .

Stability :

  • Ethoxymethyl derivatives (e.g., Compound E) show greater stability compared to hydroxymethyl analogs (e.g., Compound H), which are prone to oxidation .
  • Benzyl-containing analogs (e.g., Compound F, N-Benzyl Albuterol) exhibit higher thermal stability but may form degradation byproducts under acidic conditions .

Analytical Differentiation

  • Chromatographic Behavior :
    • HPLC Retention Times : Compound E elutes earlier than Compound F due to lower hydrophobicity .
    • Mass Spectrometry : Distinct fragmentation patterns (e.g., m/z 267 for Compound E vs. m/z 329 for Compound F) .

Research Findings and Industrial Relevance

  • Impurity Profiling : Compound E is a critical marker for assessing synthetic purity in levalbuterol APIs. USP guidelines mandate its quantification at ≤0.1% w/w .
  • Structure-Activity Relationships (SAR) :
    • Ethoxymethyl substitution (Compound E) balances receptor binding affinity and metabolic stability, unlike benzyl derivatives (Compound F), which exhibit reduced β₂-selectivity .
    • Hydroxymethyl analogs (Compound H) are pharmacologically inactive due to rapid glucuronidation .

Preparation Methods

Alkylation of Phenolic Hydroxyl Groups

The most direct route involves alkylation of 3-hydroxymethyl-4-hydroxybenzaldehyde derivatives using ethyl bromide or diethyl sulfate under basic conditions. For example, reacting 5-glyoxyloyl-salicylic acid methyl ester with ethoxymethyl bromide in dimethylformamide (DMF) at 80°C for 6 hours achieves 65–72% yields. This method requires anhydrous conditions to prevent hydrolysis of the ethoxymethyl group.

Table 1: Alkylation Efficiency with Different Reagents

Alkylating Agent Solvent Temperature (°C) Time (h) Yield (%)
Ethyl bromide DMF 80 6 65–72
Diethyl sulfate Acetonitrile 70 8 58–63
Ethyl iodide THF 60 12 71–75

Reductive Amination Pathway

A two-step process combines condensation of tert-butylamine with a glyoxyloyl intermediate followed by sodium borohydride reduction. Starting from 3-(ethoxymethyl)-4-hydroxybenzaldehyde, reductive amination with tert-butylamine in methanol at 25°C for 24 hours produces the secondary amine, which is subsequently reduced to the benzenemethanol derivative using NaBH4 in ethanol (82% overall yield). Steric hindrance from the tert-butyl group necessitates extended reaction times compared to albuterol syntheses.

Stereochemical Control and Resolution Methods

While the target compound is typically racemic, enantiomerically pure forms may be required for pharmacological studies. The (R)-enantiomer is synthesized via chiral resolution using (-)-D-dibenzoyltartaric acid (D-DBTA):

Diastereomeric Salt Formation

Racemic O-ethyl albuterol free base (10 g) is dissolved in ethanol and treated with 1.2 equivalents of D-DBTA at 55–60°C. Cooling to 5°C precipitates the (R)-enantiomer-DBTA salt with 83.6% enantiomeric excess (ee). Recrystallization from ethanol/water improves ee to 99.3%.

Table 2: Resolution Efficiency with Different Chiral Acids

Chiral Acid Solvent Recovery (%) ee (%)
(-)-D-DBTA Ethanol 50 99.3
(+)-Tartaric acid Methanol 42 88.5
L-Malic acid Acetone 38 75.2

Industrial-Scale Production Considerations

Catalytic Hydrogenation Optimization

Large-scale synthesis employs catalytic hydrogenation of intermediate Schiff bases. Using 10% Pd/C under 50 psi H2 in ethanol achieves full conversion within 3 hours, compared to 12 hours with NaBH4. Catalyst recycling studies show consistent activity for up to 5 batches without significant yield loss.

Purification via Crystallization

Crude product is purified by recrystallization from ethanol/methyl tert-butyl ether (MTBE) (3:1 v/v), yielding 99.6% pure compound. Residual solvents are controlled to <50 ppm per ICH guidelines through vacuum drying at 40°C.

Analytical Characterization Benchmarks

Spectroscopic Profiles

  • 1H NMR (400 MHz, D2O): δ 1.15 (t, J=7.0 Hz, 3H, OCH2CH3), 1.40 (s, 9H, C(CH3)3), 3.55 (q, J=7.0 Hz, 2H, OCH2CH3), 4.45 (s, 2H, ArCH2O), 6.85–7.10 (m, 3H, aromatic).
  • HPLC : Retention time 8.2 min (C18 column, 0.1% TFA in H2O/MeOH 70:30).

Q & A

Q. What are the key synthetic routes for α-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol, and how do reaction conditions influence yield?

Methodological Answer : The compound is synthesized via nucleophilic substitution and Mannich reactions. A representative route involves:

  • Step 1 : Condensation of 4-hydroxy-3-(ethoxymethyl)benzaldehyde with tert-butylamine in ethanol under reflux, catalyzed by glacial acetic acid, to form the imine intermediate .
  • Step 2 : Reduction of the imine using sodium borohydride (NaBH₄) in methanol to yield the benzenemethanol derivative.
  • Critical Parameters : Excess tert-butylamine (1.2–1.5 eq) and controlled pH (pH 4–5 using acetic acid) improve imine stability. Reaction time (4–6 hours) and temperature (60–70°C) optimize yield (reported 65–75%) .

Q. How is the structural integrity of this compound validated in synthetic batches?

Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent positions:
    • δ 1.15 ppm (s, 9H, tert-butyl CH₃), δ 3.45 ppm (q, 2H, ethoxymethyl OCH₂), δ 4.75 ppm (s, 1H, benzylic OH) .
  • Mass Spectrometry (MS) : ESI-MS shows [M+H]⁺ at m/z 268.3 (calculated 267.36 for C₁₅H₂₅NO₃) .
  • Infrared (IR) : Broad peak at 3300–3500 cm⁻¹ (OH/NH stretch) and 1250 cm⁻¹ (C-O of ethoxymethyl) .

Q. What is the pharmacological relevance of the ethoxymethyl and tert-butylamino substituents in this compound?

Methodological Answer :

  • The tert-butylamino group enhances β₂-adrenergic receptor binding by mimicking endogenous catecholamine interactions .
  • The ethoxymethyl group improves metabolic stability compared to hydroxymethyl derivatives, as evidenced by reduced CYP450-mediated oxidation in liver microsome assays .

Advanced Research Questions

Q. How can researchers resolve contradictions in impurity profiles between synthetic batches?

Methodological Answer :

  • UPLC Analysis : Use a C18 column (2.1 × 50 mm, 1.7 µm) with 0.1% formic acid in water/acetonitrile (95:5 to 5:95 gradient over 10 min). Detect impurities like 2-[benzyl(tert-butyl)amino]-1-[4-hydroxy-3-(hydroxymethyl)phenyl]ethanol (Impurity E, m/z 329.43) using reference standards .
  • Root Cause : Trace benzyl halide contamination during ethoxymethylation (Step 1) may form benzylated byproducts. Implement in-process controls (IPC) via TLC monitoring .

Q. What experimental designs are optimal for studying hydrolytic stability of the ethoxymethyl group?

Methodological Answer :

  • Forced Degradation : Expose the compound to pH 1–13 buffers (37°C, 24–72 hours). Monitor degradation via UPLC:
    • pH < 3 : Rapid cleavage of ethoxymethyl (t₁/₂ = 4 hours) to 3-(hydroxymethyl)-4-hydroxy derivative.
    • pH > 10 : Tert-butylamino group degrades via Hofmann elimination, forming acrylate derivatives .

Q. How to achieve chiral resolution of stereoisomers in this compound?

Methodological Answer :

  • Chiral HPLC : Use a Chiralpak AD-H column (250 × 4.6 mm) with hexane:isopropanol:diethylamine (80:20:0.1). The (R)-isomer elutes at 12.3 min, (S)-isomer at 14.7 min (α = 1.32) .
  • Crystallography : Co-crystallize with tartaric acid derivatives to isolate enantiopure forms (≥99% ee) .

Q. What strategies validate structure-activity relationships (SAR) for β₂-receptor selectivity?

Methodological Answer :

  • In Vitro Assays :
    • cAMP Assay : Compare EC₅₀ values in HEK-293 cells expressing β₁ vs. β₂ receptors.
    • Substitution Analysis : Replace ethoxymethyl with methoxymethyl (reduces β₂ selectivity by 40%) or hydroxymethyl (reduces metabolic stability) .

Q. How can in silico modeling predict metabolic pathways for this compound?

Methodological Answer :

  • Software : Use Schrödinger’s ADMET Predictor or Meteor Nexus.
  • Predicted Pathways :
    • Primary: O-deethylation of ethoxymethyl (CYP3A4/2D6).
    • Secondary: Hydroxylation of tert-butyl group (CYP2C19) .

Q. What methodologies identify and quantify metabolites in preclinical studies?

Methodological Answer :

  • LC-HRMS : Acquire full-scan MS data (m/z 100–1000) in positive ion mode. Key metabolites:
    • M1 (O-deethylated, m/z 240.2).
    • M2 (hydroxylated tert-butyl, m/z 284.3) .
  • Radiolabeling : Synthesize ¹⁴C-labeled compound (label at benzylic carbon) for mass balance studies .

Q. How to design a stability-indicating method for long-term storage studies?

Methodological Answer :

  • ICH Guidelines : Store samples at 25°C/60% RH, 40°C/75% RH.
  • UPLC Parameters :
    • Column: Acquity BEH C18 (1.7 µm).
    • Mobile Phase: 0.1% phosphoric acid:acetonitrile (85:15).
    • Quantify degradation products (e.g., oxidized tert-butylamine) with ≤0.1% detection limit .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol
Reactant of Route 2
Reactant of Route 2
alpha-(((1,1-Dimethylethyl)amino)methyl)-3-(ethoxymethyl)-4-hydroxy-benzenemethanol

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